5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid
Overview
Description
5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid is a chemical compound with the CAS Number: 1375068-82-8. Its molecular weight is 274.25 and its IUPAC name is 3’- (carboxymethyl)-4-fluoro [1,1’-biphenyl]-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H11FO4/c16-13-5-4-11 (8-12 (13)15 (19)20)10-3-1-2-9 (6-10)7-14 (17)18/h1-6,8H,7H2, (H,17,18) (H,19,20) . This code provides a unique representation of the molecule’s structure.Scientific Research Applications
Coordination Compounds
- Scientific Field: Chemistry
- Application Summary: This compound has been used in the synthesis of six new coordination compounds .
- Methods of Application: The compound was reacted with corresponding metal salts under solvothermal conditions .
- Results: The compounds showed rich structural chemistry ranging from mononuclear, one-dimensional, two-dimensional to three-dimensional structures . They were found to be highly sensitive fluorescent probes for acetone molecules .
Microwave-Assisted Synthesis
- Scientific Field: Organic Chemistry
- Application Summary: A related compound, 5-Phenyl-1,3,4-oxadiazole, was synthesized using microwave-assisted cyclodehydration of unsymmetrical N,N′-diacylhydrazines .
- Methods of Application: Bromine-containing oxadiazoles were substituted with diisopropyl iminodiacetate, yielding the corresponding ester derivatives, which were subsequently hydrolyzed in an aqueous methanol solution .
- Results: The cleavage of the ester group resulted in the formation of the appropriate 5-phenyl-1,3,4-oxadiazoles bearing bis(carboxymethyl)amino groups in satisfactory yields .
Magnetic Properties of Cobalt(II) Complexes
- Scientific Field: Physical Chemistry
- Application Summary: A related compound, 5-(4-(1-(carboxymethyl)-1H-pyrazol-3-yl)phenyl)isophthalic acid, was used in the synthesis of cobalt(II) complexes .
- Methods of Application: The specific methods of application or experimental procedures were not detailed in the source .
- Results: The results or outcomes obtained, including any quantitative data or statistical analyses, were not detailed in the source .
properties
IUPAC Name |
5-[3-(carboxymethyl)phenyl]-2-fluorobenzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11FO4/c16-13-5-4-11(8-12(13)15(19)20)10-3-1-2-9(6-10)7-14(17)18/h1-6,8H,7H2,(H,17,18)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QCZWSMMGBYXHGI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=CC(=C(C=C2)F)C(=O)O)CC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20742975 | |
Record name | 3'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
274.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-[3-(Carboxymethyl)phenyl]-2-fluorobenzoic acid | |
CAS RN |
1375068-82-8 | |
Record name | 3'-(Carboxymethyl)-4-fluoro[1,1'-biphenyl]-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20742975 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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